N-(3-chlorophenyl)-N'-hydroxy-3-nitrobenzenecarboximidamide
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Overview
Description
N-(3-chlorophenyl)-N’-hydroxy-3-nitrobenzenecarboximidamide is a chemical compound with significant potential in various scientific fields. This compound is characterized by the presence of a chlorophenyl group, a hydroxy group, and a nitro group attached to a benzenecarboximidamide structure. Its unique molecular structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-N’-hydroxy-3-nitrobenzenecarboximidamide typically involves the reaction of 3-chlorophenylamine with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products. The resulting product is then treated with hydroxylamine hydrochloride to introduce the hydroxy group, forming the final compound.
Industrial Production Methods
Industrial production of N-(3-chlorophenyl)-N’-hydroxy-3-nitrobenzenecarboximidamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-N’-hydroxy-3-nitrobenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of N-(3-chlorophenyl)-N’-oxo-3-nitrobenzenecarboximidamide.
Reduction: Formation of N-(3-chlorophenyl)-N’-hydroxy-3-aminobenzenecarboximidamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-chlorophenyl)-N’-hydroxy-3-nitrobenzenecarboximidamide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-N’-hydroxy-3-nitrobenzenecarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the nitro group allows it to participate in redox reactions, while the hydroxy group can form hydrogen bonds with target molecules, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-N’-hydroxy-4-nitrobenzenecarboximidamide
- N-(3-chlorophenyl)-N’-hydroxy-2-nitrobenzenecarboximidamide
- N-(3-chlorophenyl)-N’-hydroxy-3-nitrobenzamide
Uniqueness
N-(3-chlorophenyl)-N’-hydroxy-3-nitrobenzenecarboximidamide is unique due to the specific positioning of the nitro and hydroxy groups on the benzene ring, which influences its reactivity and interaction with biological targets. This unique structure allows it to exhibit distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N'-(3-chlorophenyl)-N-hydroxy-3-nitrobenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O3/c14-10-4-2-5-11(8-10)15-13(16-18)9-3-1-6-12(7-9)17(19)20/h1-8,18H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPJUGLPZHUWHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=NC2=CC(=CC=C2)Cl)NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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